molecular formula C9H8N2O2S B12827036 2,6-Dimethyl-5-nitrobenzo[d]thiazole

2,6-Dimethyl-5-nitrobenzo[d]thiazole

Cat. No.: B12827036
M. Wt: 208.24 g/mol
InChI Key: YOZFQVOVOQERCP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-nitrobenzo[d]thiazole is a heterocyclic aromatic compound that features a benzothiazole ring substituted with two methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-nitrobenzo[d]thiazole typically involves the nitration of 2,6-dimethylbenzo[d]thiazole. A common method includes the following steps:

    Nitration Reaction: The starting material, 2,6-dimethylbenzo[d]thiazole, is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, at positions ortho and para to the nitro group.

    Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Electrophilic Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

    Nucleophilic Substitution: Sodium methoxide, potassium hydroxide.

Major Products Formed

    Reduction: 2,6-Dimethyl-5-aminobenzo[d]thiazole.

    Electrophilic Substitution: Halogenated, sulfonated, or further nitrated derivatives.

    Nucleophilic Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

2,6-Dimethyl-5-nitrobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its electronic properties.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of 2,6-Dimethyl-5-nitrobenzo[d]thiazole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

2,6-Dimethyl-5-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:

    2-Methyl-5-nitrobenzo[d]thiazole: Lacks one methyl group, which may affect its reactivity and biological activity.

    2,6-Dimethylbenzo[d]thiazole: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Nitrobenzo[d]thiazole: Lacks both methyl groups, which can influence its solubility and reactivity.

Properties

IUPAC Name

2,6-dimethyl-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-3-9-7(10-6(2)14-9)4-8(5)11(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZFQVOVOQERCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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